molecular formula C29H18ClN5O B12418521 Antibacterial agent 113

Antibacterial agent 113

Katalognummer: B12418521
Molekulargewicht: 487.9 g/mol
InChI-Schlüssel: UUMKJRXTXDAUGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial agent 113 is a potent antimicrobial compound known for its effectiveness against a broad spectrum of bacterial pathogens It exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against bacterial infections

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 113 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial agent 113 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 113 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics. Its reactivity and stability make it an ideal candidate for various chemical experiments.

    Biology: It is employed in microbiological studies to investigate the effects of antibacterial agents on bacterial growth and metabolism. It is also used in the development of new antibacterial therapies.

    Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. It is also studied for its role in preventing bacterial contamination in medical devices and implants.

    Industry: It is used in the formulation of antibacterial coatings, disinfectants, and preservatives. Its effectiveness in controlling bacterial growth makes it valuable in various industrial applications, including food processing and water treatment.

Wirkmechanismus

The mechanism of action of antibacterial agent 113 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. The compound also disrupts the bacterial membrane integrity, causing leakage of cellular contents and eventual cell death.

Vergleich Mit ähnlichen Verbindungen

Antibacterial agent 113 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:

    Penicillin: Targets bacterial cell wall synthesis but is primarily effective against Gram-positive bacteria.

    Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity compared to this compound.

    Ciprofloxacin: Targets bacterial DNA gyrase but is less effective against certain Gram-positive bacteria.

In comparison, this compound offers a broader range of activity and multiple targets, making it a versatile and potent antibacterial agent.

Eigenschaften

Molekularformel

C29H18ClN5O

Molekulargewicht

487.9 g/mol

IUPAC-Name

2-[4-[(5-chloroquinolin-8-yl)oxymethyl]phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C29H18ClN5O/c30-22-11-12-23(24-19(22)4-1-13-31-24)36-16-17-7-9-18(10-8-17)29-34-27-20-5-2-14-32-25(20)26-21(28(27)35-29)6-3-15-33-26/h1-15H,16H2,(H,34,35)

InChI-Schlüssel

UUMKJRXTXDAUGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)C4=NC5=C6C=CC=NC6=C7C(=C5N4)C=CC=N7)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.